molecular formula C97H196O49 B8025139 m-PEG48-alcohol

m-PEG48-alcohol

Cat. No.: B8025139
M. Wt: 2146.6 g/mol
InChI Key: OLYXSSSFVIJGMU-UHFFFAOYSA-N
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Description

m-PEG48-alcohol, also known as methoxy polyethylene glycol 48-alcohol, is a polymeric compound with the molecular formula C97H196O49 and a molecular weight of 2146.59 g/mol . This compound is part of the polyethylene glycol (PEG) family, which is widely used in various scientific and industrial applications due to its biocompatibility, solubility in water, and ability to modify surfaces and molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of m-PEG48-alcohol typically involves the polymerization of ethylene oxide in the presence of a methoxy-terminated initiator. The reaction is carried out under controlled conditions to achieve the desired chain length and functionality. The process can be summarized as follows:

    Initiation: A methoxy-terminated initiator is used to start the polymerization of ethylene oxide.

    Propagation: Ethylene oxide is added to the reaction mixture, and the polymerization proceeds to form the PEG chain.

    Termination: The reaction is terminated by adding an alcohol, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and precise control of reaction conditions to ensure consistency and purity. The final product is purified through various techniques such as distillation, filtration, and chromatography to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

m-PEG48-alcohol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Esterification: Reagents such as acetic anhydride or acetyl chloride are commonly used.

    Etherification: Alkyl halides like methyl iodide (CH3I) are used in the presence of a base.

    Dehydration: Acidic catalysts such as sulfuric acid (H2SO4) are used.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Esterification: Esters.

    Etherification: Ethers.

    Dehydration: Alkenes.

Scientific Research Applications

m-PEG48-alcohol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of m-PEG48-alcohol involves its ability to modify the surface properties of molecules and materials. The PEG chain provides steric hindrance, which can prevent protein adsorption and reduce immunogenicity. Additionally, the hydroxyl group can participate in various chemical reactions, enabling the conjugation of this compound to other molecules. This modification can enhance the solubility, stability, and bioavailability of the conjugated molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its hydroxyl group, which allows for a wide range of chemical modifications. Its biocompatibility and solubility in water make it an ideal candidate for various applications in chemistry, biology, medicine, and industry. The ability to customize the chain length and functionality further enhances its versatility .

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C97H196O49/c1-99-4-5-101-8-9-103-12-13-105-16-17-107-20-21-109-24-25-111-28-29-113-32-33-115-36-37-117-40-41-119-44-45-121-48-49-123-52-53-125-56-57-127-60-61-129-64-65-131-68-69-133-72-73-135-76-77-137-80-81-139-84-85-141-88-89-143-92-93-145-96-97-146-95-94-144-91-90-142-87-86-140-83-82-138-79-78-136-75-74-134-71-70-132-67-66-130-63-62-128-59-58-126-55-54-124-51-50-122-47-46-120-43-42-118-39-38-116-35-34-114-31-30-112-27-26-110-23-22-108-19-18-106-15-14-104-11-10-102-7-6-100-3-2-98/h98H,2-97H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLYXSSSFVIJGMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C97H196O49
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2146.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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